[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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Overview
Description
[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the reaction of 4-bromo-2-methylphenylhydrazine with formic acid and sodium nitrite to form the corresponding triazole. This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; often under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.
- Used in drug discovery and development processes.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the compound may interfere with cellular pathways, affecting processes such as cell division and metabolism.
Comparison with Similar Compounds
- **1-(4-Chlorophenyl)triazol-4-yl]methanamine;hydrochloride
- **1-(4-Fluorophenyl)triazol-4-yl]methanamine;hydrochloride
- **1-(4-Methylphenyl)triazol-4-yl]methanamine;hydrochloride
Comparison:
Uniqueness: The presence of the bromo substituent in [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
Activity: Compared to its analogs, this compound may exhibit different levels of activity in various applications due to the specific interactions of the bromo group with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(4-bromo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4.ClH/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15;/h2-4,6H,5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDULGUYLPWSQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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